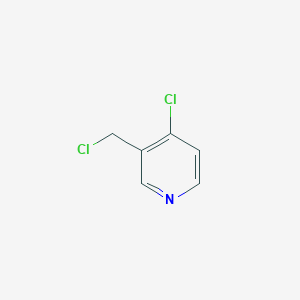

4-Chloro-3-(chloromethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

Pyridine scaffolds are ubiquitous in both natural and synthetic chemistry, forming the core structure of numerous essential compounds. nih.govrsc.org Their presence in natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids underscores their fundamental role in biological systems. nih.govrsc.orgdovepress.com In the realm of synthetic chemistry, the pyridine nucleus is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org This has led to its extensive use in the design and synthesis of pharmaceuticals and agrochemicals. nih.govrsc.org

The unique characteristics of the pyridine ring, including its basicity, solubility, and ability to form hydrogen bonds, make it a valuable component in drug discovery. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for various substitution reactions, enabling chemists to fine-tune the properties of the molecule for specific applications. nih.gov The incorporation of a pyridine moiety can significantly impact the pharmacological profile of a drug molecule. dovepress.com As a testament to their importance, pyridine and its derivatives are integral components of over 7,000 existing drug molecules. rsc.orgnih.gov

Overview of Chloromethyl-Substituted Pyridine Structures

Among the vast family of pyridine derivatives, chloromethyl-substituted pyridines are particularly noteworthy due to their enhanced reactivity, which makes them valuable intermediates in organic synthesis. The chloromethyl group (-CH2Cl) is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyridine scaffold into a larger molecular framework.

The position of the chloromethyl group on the pyridine ring, as well as the presence of other substituents, dictates the compound's specific reactivity and applications. For instance, 4-(chloromethyl)pyridine (B78701) hydrochloride is a versatile alkylating agent used to modify biomolecules and as a precursor in the synthesis of pharmaceuticals like tropicamide. Similarly, other isomers and substituted chloromethylpyridines, such as 2-chloro-6-(chloromethyl)pyridine (B1591532) and 4-chloro-2-(chloromethyl)pyridine (B31299) hydrochloride, serve as key intermediates in the synthesis of various bioactive molecules, including proton pump inhibitors. mdpi.com The strategic placement of a chlorine atom on the pyridine ring, in addition to the chloromethyl group, further modulates the electronic properties and reactivity of the molecule.

Academic Research Trajectories in Pyridine Chemistry

Academic research in pyridine chemistry is a vibrant and continuously evolving field. nih.gov A significant focus of current research is the development of novel and more efficient synthetic methods for the preparation of functionalized pyridines. nih.gov This includes exploring new catalytic systems and reaction conditions to achieve greater selectivity and yield. acs.org

A major challenge in pyridine chemistry has been the selective functionalization of the pyridine ring, particularly at the meta position. acs.org Recent breakthroughs have demonstrated innovative "ring-opening/ring-closing" strategies to achieve this, avoiding the need for harsh reaction conditions. acs.org These methods involve temporarily disrupting the aromaticity of the pyridine ring to facilitate the desired substitution, followed by reformation of the aromatic system. acs.org

Furthermore, there is a growing interest in understanding the intricate mechanisms of reactions involving pyridines. researchgate.netnih.gov Theoretical studies, such as those employing density functional theory, are being used to elucidate reaction pathways and predict the reactivity of different pyridine derivatives. nih.govaip.org This deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic strategies and the development of novel pyridine-based compounds with desired properties. The exploration of pyridine N-oxides as versatile synthetic intermediates is another active area of research. researchgate.net These research efforts collectively contribute to expanding the synthetic toolbox available to organic chemists and pave the way for the discovery of new and improved pyridine-containing molecules for a wide range of applications. researchgate.netrsc.org

Interactive Data Table: Properties of 4-Chloro-3-(chloromethyl)pyridine Hydrochloride

| Property | Value | Source |

| CAS Number | 189449-56-7 | glpbio.com |

| Molecular Formula | C6H6Cl3N | glpbio.com |

| Molecular Weight | 198.47 g/mol | glpbio.com |

| Solubility | Soluble in appropriate solvents | glpbio.com |

| Storage | 2-8°C, away from moisture, sealed storage | glpbio.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIUZMSYTBBHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299936 | |

| Record name | 4-Chloro-3-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485828-90-8 | |

| Record name | 4-Chloro-3-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485828-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Chloromethyl Pyridine and Analogues

De Novo Synthesis Strategies

De novo synthesis provides a direct route to highly functionalized pyridine (B92270) rings, often allowing for the introduction of desired substituents at specific positions from the outset.

Multi-component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials react in a single step to form a complex product, thereby minimizing waste and simplifying purification. acsgcipr.orgacsgcipr.org These reactions are advantageous for their atom and step economy. nih.gov

A prominent example is the Hantzsch pyridine synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to yield a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org Variations of this method are widely used to produce a variety of functionalized pyridines. acsgcipr.org Another significant MCR is the Guareschi-Thorpe reaction , which directly yields the aromatic pyridine ring through substitution and elimination of small molecules like water or alcohols. acsgcipr.org

Microwave-assisted MCRs have emerged as a green chemistry tool, often leading to excellent yields, pure products, and significantly reduced reaction times. acs.org For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in ethanol (B145695) has been shown to produce novel pyridine derivatives in high yields (82-94%) within minutes. acs.org

Transition metal catalysts, particularly those from groups 4-8, have also been extensively employed in MCRs for pyridine synthesis. nih.gov Ruthenium and iron-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are well-established methods for constructing the pyridine ring. nih.gov

Cyclization Reactions in Pyridine Synthesis

Cyclization reactions are a cornerstone of pyridine synthesis, involving the formation of the heterocyclic ring from a linear precursor.

One classical method is the Bönnemann cyclization , which involves the trimerization of a nitrile and two acetylene (B1199291) units to form a pyridine derivative. wikipedia.org This reaction can be activated by heat or light, with photoinduced cycloaddition proceeding under ambient conditions using a cobalt catalyst. wikipedia.org

Transition metal-catalyzed cyclizations, often employing palladium or copper, offer improved yields and selectivity compared to classical methods. numberanalytics.com These reactions facilitate the cyclization of nitriles and alkynes to form the pyridine ring. numberanalytics.com

Another approach involves the cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under air to produce asymmetrical 2,6-diarylpyridines in a metal-free and operationally simple manner. organic-chemistry.org Furthermore, a one-pot synthesis involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift allows for the rapid synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

The following table summarizes key cyclization reactions for pyridine synthesis:

| Reaction Name | Reactants | Catalyst/Conditions | Product |

| Bönnemann Cyclization | Nitrile, Acetylene | CoCp2(cod), heat or light | Pyridine derivative |

| Transition Metal-Catalyzed Cyclization | Nitrile, Alkyne | Palladium or Copper | Pyridine derivative |

| Unsaturated Ketone Cyclization | α,β,γ,δ-Unsaturated Ketone, Ammonium Formate | Air | 2,6-Diarylpyridine |

| Multi-step One-Pot Synthesis | Aldehyde, Phosphorus ylide, Propargyl azide | N/A | Polysubstituted pyridine |

Base-Promoted Annulation Processes

Base-promoted annulation reactions provide an effective means of constructing pyridine rings. A notable example is the [3+3] annulation of enaminones with β,β-dichloromethyl peroxides, which proceeds under metal-free conditions to yield polysubstituted pyridines. mdpi.com This reaction is believed to occur through a Kornblum–De La Mare rearrangement followed by intramolecular cyclization and condensation. mdpi.com

Another strategy involves the base-promoted one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides, using cesium carbonate (Cs2CO3) in sulfolane. mdpi.com This transition-metal-free method offers high chemoselectivity. mdpi.com The reaction of 1-arylethylamines with ynones, promoted by a base, also leads to polysubstituted pyridines through a direct β-C(sp3)-H functionalization of enaminones under metal-free conditions. organic-chemistry.org

Functionalization of Pre-existing Pyridine Rings

Modifying a pre-existing pyridine ring is a common and versatile strategy for synthesizing specific derivatives like 4-chloro-3-(chloromethyl)pyridine.

Selective Chlorination Reactions on the Pyridine Nucleus

The introduction of a chlorine atom at a specific position on the pyridine ring is a critical step. The electronegative nitrogen atom in the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org

A process for the selective chlorination of pyridine and its derivatives involves passing the vaporized pyridine compound, chlorine, and an inert gas through a two-stage reactor. google.com The first stage is maintained at a higher temperature (350°C to 500°C), followed by a second stage at a lower temperature (below 340°C), which surprisingly improves selectivity. google.com

For 4-chlorination, one strategy involves the conversion of the pyridine to its N-oxide, followed by 4-selective nitration. The resulting nitropyridine can then be treated with reagents like phosphorus trichloride (B1173362) (PCl3) to yield the 4-chloropyridine. nih.gov Another approach utilizes designed phosphine (B1218219) reagents. Phosphonium salts can be selectively formed at the 4-position of pyridines and subsequently displaced by a chloride nucleophile. nih.govchemrxiv.org

The choice of chlorinating agent is also crucial. Thionyl chloride (SOCl2) is a robust chlorinating agent, but its use can sometimes lead to over-chlorination if reaction conditions are not carefully controlled. mdpi.com

The table below outlines different methods for selective chlorination of the pyridine ring:

| Method | Reagents | Key Features |

| Two-Stage Vapor-Phase Chlorination | Pyridine, Cl2, Inert Gas | High temperature followed by lower temperature zone for improved selectivity. google.com |

| Pyridine N-Oxide Route | Pyridine N-oxide, Nitrating agent, PCl3 | 4-selective nitration followed by conversion to the chloride. nih.gov |

| Phosphonium Salt Displacement | Pyridine, Phosphine reagent, Chloride source | Selective formation of a 4-phosphonium salt followed by nucleophilic displacement. nih.govchemrxiv.org |

Introduction of Chloromethyl Groups

The introduction of a chloromethyl group onto the pyridine ring is another key functionalization step. This is often achieved by chlorinating a methyl group already present on the ring or by converting another functional group into a chloromethyl group.

A common method involves the chlorination of a hydroxymethylpyridine using a chlorinating agent like thionyl chloride. google.comgoogle.com For example, 2-chloro-5-(chloromethyl)pyridine (B46043) can be synthesized from 2-chloropyridine-5-carboxylic acid by reduction to the corresponding alcohol followed by chlorination with thionyl chloride. google.com Similarly, 4-(chloromethyl)pyridine (B78701) hydrochloride can be prepared from 4-pyridinemethanol (B147518) and thionyl chloride. google.com

Direct chlorination of a methyl group on the pyridine ring can also be employed. For instance, the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) using trichloroisocyanuric acid in chloroform (B151607) yields 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. orientjchem.org

It is also possible to introduce a chloromethyl group via reactions with dichloromethane (B109758) (DCM). At elevated temperatures, pyridines can react with DCM to form methylene (B1212753) bispyridinium dichlorides. wikipedia.org

N-Oxidation and Subsequent Transformations

The N-oxidation of a pyridine ring significantly alters its electronic properties, making the ring more susceptible to both nucleophilic and electrophilic attack at different positions. This transformation is a cornerstone in the synthesis of complex pyridine derivatives. scripps.edu Various oxidizing agents are employed for this purpose, with hydrogen peroxide, often in acetic acid, being a classic reagent. arkat-usa.org Other common oxidants include m-chloroperoxybenzoic acid (m-CPBA), which is known for its high efficiency in producing N-oxides from substituted pyridines. arkat-usa.org

The use of metal-based catalysts in conjunction with milder oxidants represents a significant advancement. For instance, methyltrioxorhenium (MTO) can catalyze the N-oxidation of pyridines using aqueous hydrogen peroxide, with high yields reported for 3- and 4-substituted pyridines. arkat-usa.org Sodium percarbonate, in the presence of rhenium-based catalysts, also serves as an efficient oxygen source for the N-oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org

Once formed, the pyridine N-oxide can undergo a variety of subsequent transformations. A notable reaction involves treatment with reagents like phosphorus oxychloride or sulfuryl chloride, which can lead to the introduction of a chlorine atom at the 2- or 4-position of the pyridine ring, along with deoxygenation. scripps.edu For example, the reaction of pyridine N-oxides with acetyl chloride can result in chlorination. Specifically, 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, when treated with acetyl chloride, yields 4-chloro-3-iodo-2,6-dimethylpyridine (B15226604) N-oxide. arkat-usa.org This reactivity is crucial for the synthesis of chloro-substituted pyridines.

Furthermore, catalytic enantioselective N-oxidation has emerged as a sophisticated method for creating chiral pyridine frameworks. nih.govacs.org This approach often utilizes peptide-based catalysts to achieve high levels of asymmetric induction, opening pathways to optically enriched heterocyclic compounds. nih.gov The resulting enantioenriched pyridine N-oxides can be further derivatized, highlighting the versatility of this strategy in synthetic chemistry. acs.org

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for the synthesis of pyridine rings, providing efficient and selective routes that are often unattainable through classical methods. Transition metals and nanocatalysts are at the forefront of these developments.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become an indispensable tool for the synthesis of substituted pyridines, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. thieme-connect.commdpi.com These methods often proceed with high regioselectivity and functional group tolerance. thieme-connect.com One of the prominent strategies is the direct C-H functionalization of the pyridine core, which allows for the introduction of alkyl, aryl, and other groups without the need for pre-functionalized starting materials. thieme-connect.comnih.gov

Various transition metals, including rhodium, ruthenium, and palladium, have been employed to catalyze these transformations. thieme-connect.comorganic-chemistry.org For instance, rhodium-based catalysts have been shown to enable the C6-selective arylation of 2-substituted pyridines. thieme-connect.com Iron-catalyzed reactions have also been developed as a more sustainable and economical alternative for constructing pyridine rings. For example, the cyclization of ketoxime acetates with aldehydes in the presence of an iron(III) chloride catalyst produces 2,4,6-triarylsubstituted symmetrical pyridines in high yields. mdpi.comrsc.org

Metal-catalyzed cycloaddition reactions are another powerful approach for constructing the pyridine ring. acsgcipr.org The [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by cobalt complexes, provides a direct route to substituted pyridines. baranlab.org However, this method can sometimes result in mixtures of regioisomers when using unsymmetrical alkynes. baranlab.org Ruthenium catalysts have also been utilized in formal dehydrative [4+2] cycloadditions of enamides and alkynes to build highly substituted pyridine skeletons. organic-chemistry.org

The table below summarizes selected transition metal-catalyzed reactions for pyridine synthesis, highlighting the diversity of catalysts and reaction types.

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

| Rhodium-based catalyst | C-H Arylation | 2-substituted pyridines, aryl bromides | C6-arylated pyridines | thieme-connect.com |

| Iron(III) chloride | Cyclization | Ketoxime acetates, aldehydes | 2,4,6-triarylsubstituted symmetrical pyridines | rsc.org |

| CpCo(COD) | [2+2+2] Cycloaddition | Alkynes, nitriles | 2-substituted pyridines | baranlab.org |

| Ruthenium catalyst | [4+2] Cycloaddition | Enamides, alkynes | Highly substituted pyridines | organic-chemistry.org |

Nanocatalyst Applications in Pyridine Synthesis

In recent years, nanocatalysts have gained significant attention in the synthesis of pyridine derivatives due to their high surface area, enhanced catalytic activity, and potential for recyclability. researchgate.netresearchgate.net These catalysts often provide greener and more efficient alternatives to traditional homogeneous catalysts. researchgate.net

Magnetic nanocatalysts, in particular, have been widely explored. rsc.org These materials, typically based on an iron oxide core (Fe₃O₄), can be easily separated from the reaction mixture using an external magnet, facilitating catalyst recovery and reuse. researchgate.netrsc.org The surface of these nanoparticles can be functionalized with various catalytic groups, including acidic or basic moieties, to promote specific reactions. For instance, Fe₃O₄ nanoparticles coated with silica (B1680970) and functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) have been used for the synthesis of pyrazolopyridines under microwave irradiation. researchgate.net

Other metal-based nanocatalysts, such as those derived from copper, titanium dioxide, and zinc sulfide, have also been successfully employed in pyridine synthesis. researchgate.netnanomaterchem.comnih.gov Copper nanoparticles supported on magnetic chitosan (B1678972) have been used to synthesize 2,4,6-triaryl pyridines. researchgate.net Nano-TiO₂ has shown high catalytic activity for the synthesis of pyridine dicarbonitrile derivatives in water at room temperature. researchgate.net Similarly, ZnS nanoparticles have been used for the four-component synthesis of pyrano[2,3-c]pyrazoles. nih.gov

The application of nanocatalysts often allows for the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, further enhancing the green credentials of these synthetic methods. researchgate.netnanomaterchem.com

| Nanocatalyst | Reaction Type | Key Features | Product Type | Reference |

| Fe₃O₄@SiO₂-SO₃H | Multi-component reaction | Microwave irradiation, reusable catalyst | Pyrazolopyridines | researchgate.net |

| Cu/magnetic chitosan | C-N bond cleavage/aerobic oxidation | Magnetic separation, reusable | 2,4,6-triaryl pyridines | researchgate.net |

| Nano-TiO₂ | Condensation | Water as solvent, room temperature | Pyridine dicarbonitriles | researchgate.net |

| ZnS-ZnFe₂O₄ | Three-component one-pot reaction | Environmentally friendly solvent (PEG), recyclable | Imidazo[1,2-a]pyridine derivatives | nanomaterchem.com |

| Fe₃O₄@PVA–SO₃H | Condensation | Refluxing ethanol, mild conditions, recyclable | Trisubstituted imidazoles | nih.gov |

Process Optimization and Green Chemistry Metrics in Synthesis

The development of synthetic routes for pyridine derivatives is increasingly guided by the principles of process optimization and green chemistry, aiming for higher efficiency, reduced environmental impact, and improved economic viability.

Efficiency and Yield Enhancement

Improving the efficiency and yield of synthetic pathways is a primary goal in chemical manufacturing. For pyridine synthesis, this has been pursued through various strategies, including the use of highly active catalysts and the optimization of reaction conditions. The application of microwave-assisted synthesis has been shown to significantly enhance reaction rates and yields. nih.gov In the synthesis of novel pyridine derivatives via a one-pot, four-component reaction, microwave irradiation led to excellent yields (82-94%) in very short reaction times (2-7 minutes) compared to conventional heating methods. nih.gov

The choice of catalyst is critical for yield enhancement. Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides high yields of symmetrical pyridines without the need for additives. rsc.org Similarly, the use of crystalline aluminosilicate (B74896) zeolite catalysts, ion-exchanged with a Group VIII metal, has been patented for the synthesis of pyridine from aldehydes or ketones, claiming high yields and selectivity over prolonged periods. google.com These catalysts possess both dehydration and dehydrogenation properties, which are crucial for the reaction. google.com

Multi-component reactions (MCRs) are inherently efficient as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent use and waste. nih.gov The use of nanocatalysts in these MCRs further boosts efficiency and yield, as seen in the synthesis of various pyridine and fused-pyridine systems. researchgate.net

Reduced Waste Generation in Synthetic Pathways

Minimizing waste is a core principle of green chemistry, and it is being actively addressed in the synthesis of pyridine compounds. nih.gov A significant approach to waste reduction is the use of reusable catalysts, such as the magnetic nanocatalysts discussed previously, which can be easily recovered and recycled for multiple reaction cycles without a significant loss of activity. researchgate.netrsc.org

The choice of solvent also plays a crucial role. The development of synthetic protocols that use environmentally friendly solvents like water or ethanol, or that operate under solvent-free conditions, drastically reduces the generation of volatile organic compound (VOC) waste. nih.govbhu.ac.inresearchgate.net

In industrial settings, process optimization to reduce waste is critical. A case study from LONZA on the production of 5-ethyl-2-methyl-pyridine (MEP) demonstrated that identifying the root cause of byproduct formation—in this case, small amounts of ethylamines—could lead to significant waste reduction. researchgate.netchimia.ch By implementing a strategy to separate these interfering amines and recycle the catalyst and catalyst-containing process water, the company could solve both ecological problems related to wastewater treatment and economic issues like high catalyst consumption and reduced product yield. researchgate.netchimia.ch This highlights the importance of a holistic process analysis for effective waste reduction. researchgate.net

Flow Chemistry Applications in Synthesis

The application of flow chemistry in the synthesis of this compound and its analogues represents a modern approach to overcoming challenges associated with traditional batch processing, such as reaction control, safety, and scalability. While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles of flow chemistry have been extensively applied to the synthesis of various pyridine derivatives, offering a strong basis for its application to this specific target molecule.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over batch methods. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netresearchgate.net The high surface-area-to-volume ratio in microreactors, a common tool in flow chemistry, allows for rapid heating and cooling, minimizing the formation of byproducts and improving selectivity. researchgate.netmdpi.com

A plausible continuous flow process for this compound can be conceptualized as a multi-step sequence. This would likely involve the initial chlorination of a suitable pyridine precursor followed by the side-chain chlorination of the methyl group.

One potential starting material is 3-methyl-4-chloropyridine. The side-chain chlorination of methylpyridines is a well-known reaction that often proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator. epo.orggoogle.com However, a significant challenge in the batch chlorination of methylpyridines is the formation of the corresponding hydrochloride salt, which can precipitate and hinder further reaction. epo.org Flow chemistry offers a solution to this problem by enabling better mixing and immediate removal of the product from the reaction zone, potentially minimizing hydrochloride formation.

Vapor-phase chlorination of picolines (methylpyridines) in a continuous manner has been reported, demonstrating the feasibility of such transformations in a flow setup. google.comgoogle.comgoogle.com For instance, the vapor-phase chlorination of 3-methylpyridine (B133936) has been shown to yield various chlorinated derivatives, including those with chlorine on both the ring and the side chain. google.com These processes are typically conducted at elevated temperatures in the presence of a carrier gas.

A hypothetical flow synthesis of this compound could involve the following key steps:

Ring Chlorination (if starting from a non-chlorinated precursor): A suitable picoline derivative could be chlorinated in a flow reactor using a chlorinating agent. The use of a microreactor would allow for precise temperature control, which is crucial for achieving the desired regioselectivity.

Side-Chain Chlorination: The resulting 4-chloro-3-methylpyridine (B157665) could then be subjected to side-chain chlorination in a subsequent flow reactor. This step would likely involve the introduction of chlorine gas and a radical initiator under controlled temperature and light conditions. The continuous nature of the process would allow for the safe handling of chlorine gas and the efficient removal of the HCl byproduct.

The table below summarizes findings from the literature on the synthesis of related chlorinated pyridine derivatives, some of which have been performed in a continuous or semi-continuous manner, highlighting the potential reaction conditions that could be adapted for the flow synthesis of this compound.

| Product | Starting Material | Reaction Type | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-trichloromethylpyridine and 2-Chloro-3-dichloromethylpyridine | 3-Methylpyridine | Vapor-phase chlorination | Fluidized bed of microspheroidal silica, 290°C | 21% and 12% respectively | google.com |

| 2-Chloro-5-trichloromethylpyridine | 3-Methylpyridine | Vapor-phase chlorination | Fluidized bed of microspheroidal silica, 368°C | 33% | google.com |

| 2-Chloropyridine and 2,6-Dichloropyridine | alpha-Picoline | Gas-phase chlorination | Presence of water and catalyst (silicates, silicate (B1173343) clays), >200°C, continuous reaction | High yields of selected lower chlorinated pyridines | google.com |

| 4-(Chloromethyl)pyridine hydrochloride | 4-Methylpyridine | Oxidation, Esterification, Reduction, Chlorination (Batch) | Multi-step batch process | Not specified | google.com |

| 4-Chloropyridine | Pyridine | Chlorination (Batch) | Phosphorus oxychloride, 70-75°C | ~70.2% | patsnap.com |

The development of continuous flow methods for the synthesis of this compound and its analogues holds significant promise for improving the efficiency, safety, and scalability of their production. The ability to precisely control reaction conditions and handle hazardous intermediates in a closed system makes flow chemistry a highly attractive alternative to traditional batch manufacturing.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 3 Chloromethyl Pyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for 4-Chloro-3-(chloromethyl)pyridine, owing to its two chlorine-bearing carbon centers. The pyridine (B92270) ring's electron-deficient nature makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C-2 and C-4) to the nitrogen atom. uoanbar.edu.iqyoutube.comstackexchange.com

The chloromethyl group (-CH₂Cl) attached to the C-3 position of the pyridine ring behaves as a reactive benzylic-like halide. This group is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions. The carbon atom is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reactivity makes the compound a versatile alkylating agent in organic synthesis.

Studies on analogous compounds, such as 4-(chloromethyl)pyridine (B78701) and 4-chloromethyl-1,4-dihydropyridines, demonstrate that the chloromethyl group is readily substituted by nucleophiles including amines, thiols, alcohols, thiocyanate, and thiourea. scholaris.ca The reaction with thiocyanate, for instance, has been shown to proceed via an Sₙ2-type mechanism. scholaris.ca This high reactivity is often utilized for the covalent modification of biomolecules or for the introduction of the pyridylmethyl moiety into larger molecular frameworks.

| Nucleophile | Product Type | Reaction Type |

|---|---|---|

| Amines (R-NH₂) | Substituted Amines | Sₙ2 |

| Thiols (R-SH) | Thioethers | Sₙ2 |

| Alcohols (R-OH) | Ethers | Sₙ2 |

| Thiocyanate (SCN⁻) | Thiocyanates | Sₙ2 |

The chlorine atom at the C-4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitrogen atom reduces the electron density of the ring, particularly at the C-2 and C-4 positions, making them susceptible to nucleophilic attack. uoanbar.edu.iqstackexchange.com The general reactivity for chloropyridines in SₙAr reactions is 4-chloro > 2-chloro > 3-chloro. uoanbar.edu.iqaskfilo.com

The mechanism for SₙAr involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the C-4 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org This intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, which provides significant stabilization. uoanbar.edu.iqstackexchange.comaskfilo.com In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org The presence of strongly electron-attracting groups, such as the pyridine nitrogen, dramatically increases the rate of these reactions compared to unactivated aryl halides. libretexts.org

Regioselectivity

With two reactive sites, the regioselectivity of nucleophilic substitution on this compound is a critical consideration and depends on the interplay between the Sₙ2 reaction at the side chain and the SₙAr reaction at the ring. The outcome is influenced by the nature of the nucleophile and the specific reaction conditions.

Generally, Sₙ2 reactions at benzylic-like carbons are kinetically facile. However, the C-4 position is electronically activated for SₙAr. In related heterocyclic systems like 2,4-dichloroquinazoline, a high degree of regioselectivity is observed for nucleophilic attack at the C-4 position by various amines. mdpi.comresearchgate.net Similarly, in 2-trichloromethyl-4-chloropyrimidines, the reaction site is determined by the hard and soft properties of the attacking nucleophile. thieme.de This suggests that a delicate balance of electronic and steric factors, along with the nucleophile's characteristics, governs which chlorine atom is displaced.

| Factor | Favors Attack at Chloromethyl Group (Sₙ2) | Favors Attack at Ring Chlorine (SₙAr) |

|---|---|---|

| Reaction Type | Typically faster kinetics | Thermodynamically stable aromatic product |

| Nucleophile | Soft nucleophiles, less sterically hindered | Hard nucleophiles, strong bases |

| Conditions | Lower temperatures may favor the kinetic product | Higher temperatures may favor the thermodynamic product |

Stereoselectivity

Stereoselectivity in these substitution reactions is primarily relevant to the chloromethyl group. masterorganicchemistry.com The carbon of the -CH₂Cl group is prochiral. If this carbon is attacked by a chiral nucleophile, or in a chiral environment, a new stereocenter can be formed, potentially leading to a mixture of diastereomers. The stereochemical outcome would be governed by the principles of Sₙ2 reactions, which typically proceed with inversion of configuration. However, specific studies detailing stereoselective substitutions on this compound are not prominent. Substitution at the C-4 position of the aromatic ring does not create a stereocenter.

Electrophilic Aromatic Substitution Patterns

Pyridine and its derivatives are generally highly resistant to electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles through a strong inductive electron-withdrawing effect. uoanbar.edu.iqyoutube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. uoanbar.edu.iq This positive charge further deactivates the ring, making it even less reactive than nitrobenzene. youtube.comyoutube.com

For this compound, the ring is already substituted with two additional deactivating groups (chloro and chloromethyl). Consequently, electrophilic aromatic substitution is extremely unfavorable and would necessitate harsh reaction conditions, likely resulting in very low yields. youtube.com If the reaction were to be forced, substitution would be expected to occur at the C-3 position relative to the nitrogen (i.e., C-5 or C-6 in this molecule). Attack at the C-2 or C-4 positions is disfavored as it would generate a highly unstable carbocation intermediate with the positive charge adjacent to or on the electronegative nitrogen atom. youtube.comstudy.com Due to this deactivation, this compound, like other deactivated pyridines, is not expected to undergo Friedel-Crafts reactions. youtube.com

Radical Reactions and Radical Generation

The chloromethyl group of this compound is a potential site for radical generation. Research on related structures, such as C7-chloromethyl-substituted pyridones, has shown that the C-Cl bond of the chloromethyl group can undergo homolytic cleavage to generate a carbon-centered radical under photoredox-catalyzed conditions. acs.orgnih.gov This pyridyl-methyl radical intermediate can then participate in subsequent coupling reactions to form new carbon-carbon bonds. acs.org

Additionally, some 4-substituted pyridine derivatives have been observed to form stable radical species through photo-initiation in the presence of water and air. rsc.org This suggests that this compound could potentially serve as a precursor for radical intermediates, particularly through activation of the chloromethyl side chain, enabling its use in modern synthetic methodologies that proceed via radical pathways.

Detailed Mechanistic Investigations:

Intermediate Formation and Characterization:Scientific literature does not appear to contain studies on the formation and characterization of reaction intermediates for this compound.

Therefore, in adherence to the strict instructions to only include information directly related to the specified topics and to avoid introducing content outside the provided outline, the article cannot be written. The foundational scientific data required to populate the requested sections on rearrangement reactions and detailed mechanistic studies for this compound is not present in the available resources.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Chloro-3-(chloromethyl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon environments and their connectivity.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the chloromethyl protons and the three aromatic protons on the pyridine (B92270) ring.

Chloromethyl Protons (-CH₂Cl): A singlet is anticipated for the two protons of the chloromethyl group. These protons are chemically equivalent and have no adjacent protons to couple with, hence the singlet multiplicity. This signal would likely appear in the range of 4.5-5.0 ppm, a downfield shift characteristic of methylene (B1212753) protons attached to both an aromatic ring and an electronegative chlorine atom.

Pyridine Ring Protons: The three protons on the pyridine ring are chemically non-equivalent and would give rise to three separate signals.

The proton at position 5 (H-5) would likely appear as a doublet, due to coupling with the proton at position 6 (H-6). Its chemical shift would be influenced by the adjacent chloro and chloromethyl-substituted carbons.

The proton at position 6 (H-6) is adjacent to the ring nitrogen and the proton at H-5. It would be expected to appear as a doublet of doublets (or a more complex multiplet) and would be the most downfield of the aromatic signals due to the deshielding effect of the nitrogen.

The proton at position 2 (H-2), also adjacent to the nitrogen, would appear as a doublet and be significantly downfield.

¹³C NMR Spectroscopy for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, one for each of the six carbon atoms.

Chloromethyl Carbon (-CH₂Cl): This aliphatic carbon would appear as a signal in the range of 40-50 ppm.

Pyridine Ring Carbons: Five signals are expected for the carbons of the pyridine ring.

The carbon bearing the chlorine atom (C-4) and the carbon bearing the chloromethyl group (C-3) would be significantly influenced by these substituents. Their exact shifts would require experimental data or detailed computational modeling.

The carbons at positions 2, 5, and 6 would also appear at distinct chemical shifts, generally in the aromatic region (120-150 ppm), with C-2 and C-6 being the most downfield due to their proximity to the electronegative nitrogen atom.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons. Cross-peaks would be expected between the signals for H-5 and H-6, confirming their adjacency on the pyridine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. fda.gov It would show cross-peaks connecting the signal of each proton (or proton group) to the signal of the carbon atom it is attached to. For instance, the singlet from the -CH₂Cl protons would correlate with the -CH₂Cl carbon signal, and each aromatic proton signal would correlate with its corresponding ring carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons, which is essential for piecing together the molecular framework. nih.gov For example, the protons of the chloromethyl group would be expected to show correlations to the C-3 and C-4 carbons of the pyridine ring, definitively placing the -CH₂Cl group at the C-3 position. Similarly, correlations between the aromatic protons and various ring carbons would confirm the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands:

C-Cl Stretching: Aromatic C-Cl stretching vibrations typically appear in the region of 1000-1100 cm⁻¹. The aliphatic C-Cl stretch from the chloromethyl group would be expected in the 650-850 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations would be observed as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the chloromethyl group would appear just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring would give rise to characteristic absorptions in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its identity.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The M, M+2, and M+4 peaks would appear in a ratio determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. Predicted HRMS data for the protonated molecule ([M+H]⁺) of this compound (formula C₆H₆Cl₂N) indicates an expected m/z value. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 161.98718 |

| [M+Na]⁺ | 183.96912 |

Data is based on predicted values for the free base C₆H₅Cl₂N. uni.lu

Common fragmentation pathways would likely involve the loss of a chlorine atom (M-Cl) or the chloromethyl group (M-CH₂Cl), as well as the cleavage of the pyridine ring, providing further structural confirmation.

Computational and Theoretical Studies of 4 Chloro 3 Chloromethyl Pyridine

Quantum Chemical Calculations (e.g., DFT)

No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods on 4-Chloro-3-(chloromethyl)pyridine have been found in the reviewed literature. Such calculations would be instrumental in understanding the molecule's geometry, vibrational frequencies, and electronic properties.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound, including the distribution of electron density and the nature of its chemical bonds, is not available.

Molecular Orbital Theory Applications

There are no published applications of molecular orbital theory to describe the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound. This information is crucial for predicting the molecule's reactivity and kinetic stability.

Prediction of Reactivity and Regioselectivity

Without computational studies, predictions of the reactivity and regioselectivity of this compound remain speculative. Key reactivity descriptors such as electrostatic potential maps, which indicate sites for nucleophilic and electrophilic attack, have not been computationally determined.

Computational Studies of Reaction Pathways and Transition States

There is no information available regarding the computational modeling of reaction pathways involving this compound. Such studies would be essential for understanding its synthetic routes and degradation mechanisms by identifying transition states and calculating activation energies.

Conformational Analysis and Energy Minimization

A formal conformational analysis to identify the most stable conformers of this compound and their relative energies is absent from the scientific literature. This analysis is fundamental for understanding its three-dimensional structure and how it might interact with other molecules.

Future Research Directions and Synthetic Innovation

Development of Novel and Greener Synthetic Routes

The chemical industry's increasing focus on sustainability is driving research into more environmentally friendly and efficient synthetic methods. For pyridine (B92270) derivatives, this includes minimizing waste, avoiding harsh reagents, and improving atom economy.

Future research into the synthesis of 4-Chloro-3-(chloromethyl)pyridine is likely to follow trends seen with related compounds. For instance, a synthesis method for 4-chloro-3-methoxy-2-methyl-4-pyridine was developed to be "green" and "environment-friendly" by treating excessive phosphorus oxychloride with DMF, which significantly reduces the generation of acidic wastewater and improves product yield. This approach highlights a potential direction for creating greener processes for other chlorinated pyridines.

Moreover, modifications in the synthesis of similar structures, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, demonstrate a move towards milder and more efficient reactions. Innovations in this area include the use of catalytic quantities of Ruthenium(III) chloride (RuCl₃) for N-oxidation, employing safer chlorinating agents like trichloroisocyanuric acid, and developing one-pot syntheses to improve efficiency. The application of green metrics, such as atom economy and E-factor, will be crucial in evaluating and optimizing these new synthetic pathways.

Table 1: Examples of Greener Synthetic Approaches for Pyridine Derivatives

| Approach | Example Compound | Key Innovation | Benefit | Reference |

|---|---|---|---|---|

| Waste Reduction | 4-chloro-3-methoxy-2-methyl-4-pyridine | Treatment of excess phosphorus oxychloride with DMF. | Reduces acidic wastewater generation. | |

| Milder Reagents | 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | Use of trichloroisocyanuric acid for chlorination instead of harsher agents. | Safer handling and reaction conditions. |

Exploration of Expanded Chemical Space through Derivatization

Derivatization is a key strategy for modifying the physicochemical properties of a molecule to suit specific applications, from analytical detection to creating new functional materials. The two reactive chloro- groups on this compound make it an excellent candidate for further chemical modification.

Future research will likely focus on developing specific derivatization techniques for this compound. This could involve selective reactions at either the chloromethyl group or the chloro-substituent on the pyridine ring. Such modifications can alter solubility, reactivity, and biological activity, thereby expanding its chemical space. For example, improved derivatization methods using reagents like N-methyl-bis-trifluoroacetamide (MBTFA) have been developed for other chlorinated compounds to enhance their detection and quantification via gas chromatography-mass spectrometry (GC-MS). Similar tailored methods could be crucial for studying the environmental fate or metabolic pathways of this compound.

Pyridine itself is often used as a catalyst or solvent in derivatization reactions, as it can act as an acid scavenger to drive reactions forward. Research into the derivatization of this compound could explore its use as a building block, where its pyridine core and reactive handles are exploited to synthesize more complex molecules with novel functions.

Application in Supramolecular Chemistry and Material Science

The specific arrangement of atoms and functional groups in this compound suggests its potential as a building block in supramolecular chemistry and materials science. The chloro-substituents can participate in noncovalent interactions, such as halogen bonding, which are fundamental to the design of crystal structures and functional materials.

A recent study on the supramolecular assemblies of chlorobenzoic acids and amino-chloropyridine derivatives demonstrated that chloro-groups on pyridine rings can act as electrophilic sites, playing a significant role in directing crystal growth through halogen bonding. This finding is directly relevant to this compound, as its chloro-substituent could be similarly exploited to form predictable, well-ordered supramolecular structures.

Future investigations could explore the co-crystallization of this compound with other molecules to create new materials with tailored properties, such as specific electronic or optical characteristics. The ability of the chloro-group to engage in these weak interactions could be harnessed to design liquid crystals, porous organic frameworks, or other advanced materials.

Table 2: Potential Noncovalent Interactions for Supramolecular Design

| Interaction Type | Participating Group | Potential Application | Reference |

|---|---|---|---|

| Halogen Bonding | C-Cl on pyridine ring | Crystal engineering, directing molecular assembly. | |

| Hydrogen Bonding | Pyridine Nitrogen | Formation of co-crystals and molecular salts. |

Investigation of Advanced Catalytic Systems for Transformations

The transformation of this compound and its derivatives can be significantly enhanced by the development of advanced catalytic systems. Catalysts offer pathways for more selective, efficient, and sustainable chemical reactions.

Research in this area could focus on metal-catalyzed cross-coupling reactions to replace the chlorine atoms with other functional groups, a common strategy for elaborating pyridine scaffolds. Furthermore, as seen in the synthesis of related compounds, ruthenium catalysts have proven effective for N-oxidation and deoxygenation reactions. The use of such catalysts can provide milder reaction conditions and avoid the use of harsh, stoichiometric reagents.

Additionally, patents for related syntheses describe the use of Lewis acids as catalysts for reduction steps. Future work could involve screening a wider range of catalysts, including transition metal complexes and organocatalysts, to discover new transformations for this compound. This would not only provide access to a wider array of derivatives but also contribute to the development of more sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 4-Chloro-3-(chloromethyl)pyridine, and how can purity be optimized?

- Methodology : Classical organic synthesis routes involve halogenation and functional group modifications. For example, highlights a modified synthesis approach for a related compound (5-methyl-7-phenyl-2-(chloromethyl)oxazole[5,4-b]pyridine) that increased yield from 20% to 38–51% by optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst). Purification techniques such as column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization are critical for achieving >97% purity (GC analysis) .

- Key Considerations : Monitor reaction progress via TLC and confirm final purity using GC or HPLC.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyridine ring. For example, coupling constants (e.g., J = 1.0 Hz in related compounds) can resolve stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₆H₅Cl₂N·HCl has a molecular weight of 195.48 g/mol) .

- Elemental Analysis : Ensures stoichiometric accuracy of chlorine and carbon content .

Q. What safety protocols are critical when handling this compound?

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact, as it may cause inflammation or severe eye damage .

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Incompatible with strong oxidizers and bases .

- Disposal : Follow local regulations for halogenated waste; collaborate with certified hazardous waste disposal services .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing derivatives of this compound?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to control electrophilic substitution sites .

- Catalytic Systems : Use transition metal catalysts (e.g., Ru or Pd) to enhance selectivity in cross-coupling reactions. demonstrates how modified catalysts improved yield in analogous syntheses .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density distribution on the pyridine ring .

Q. What are the key reactivity differences between this compound and its structural analogs?

- Comparative Analysis :

- Mechanistic Insight : Dual chlorination at C-3 and CH₂Cl groups increases electrophilicity, making the compound suitable for SNAr reactions or as a precursor for heterocyclic frameworks .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Methodology :

- Process Optimization : Use flow chemistry to control reaction kinetics and reduce side reactions (e.g., ’s yield improvement via stepwise addition of reagents) .

- Byproduct Identification : LC-MS and 2D NMR (e.g., HSQC, HMBC) characterize impurities, enabling targeted purification .

Contradictions and Resolutions

- Synthesis Routes : advocates for flow chemistry to improve yields, while classical batch methods in require longer reaction times. Researchers should test both approaches based on scalability needs .

- Safety Data : classifies the compound as corrosive, whereas emphasizes environmental hazards. Prioritize handling protocols from SDS () for lab safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.